D-Glucan
Description
Beta-glucans are a heterogeneous group of naturally occurring polysaccharides composed of β-D-glucose monomers linked via glycosidic bonds. These compounds are found in diverse sources, including cereals (e.g., oats, barley), yeast, fungi, seaweed, and bacteria . Their structural diversity—varying in chain length, branching patterns (e.g., β-1,3, β-1,4, or β-1,6 linkages), and molecular weight—directly influences their physicochemical properties and biological activities . Key functional roles include immune modulation, cholesterol reduction, glycemic control, and prebiotic effects . Beta-glucans are utilized in pharmaceuticals, nutraceuticals, and functional foods due to their safety profile and evidence-backed health benefits .
Properties
IUPAC Name |
(2S,3R,4S,5R,6R)-2-[(2R,3R,4R,5S)-3,5-dihydroxy-2-(hydroxymethyl)oxan-4-yl]oxy-4-[(2S,3R,5S,6R)-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-3,5-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O14/c19-2-9-6(22)1-7(23)17(29-9)32-16-13(26)11(4-21)30-18(14(16)27)31-15-8(24)5-28-10(3-20)12(15)25/h6-27H,1-5H2/t6-,7+,8-,9+,10+,11+,12+,13+,14+,15+,16-,17-,18-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPMCUTIDVYCGCK-IIIGWGBSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC(C1O)OC2C(C(OC(C2O)OC3C(COC(C3O)CO)O)CO)O)CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]([C@@H]1O)O[C@H]2[C@@H]([C@H](O[C@H]([C@@H]2O)O[C@@H]3[C@H](CO[C@@H]([C@H]3O)CO)O)CO)O)CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
9012-72-0, 9051-97-2 | |
| Record name | D-Glucan | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.750 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | β-D-Glucan, (1.fwdarw.3) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.400 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Target of Action
Beta Glucan primarily targets immune cells such as leukocytes, monocytes, macrophages, and neutrophils . It binds to different receptors on these cells, leading to the stimulation of immune responses.
Mode of Action
Upon binding to the receptors on immune cells, Beta Glucan stimulates the release of cytokines and chemokines . These signaling proteins eventually stimulate the immunocompetent cells for killing pathogens by phagocytosis, oxidative burst, and cytotoxic killing activities . They also procreate immunological memories and specific antibodies through activation of T and B lymphocytes.
Biochemical Pathways
Beta Glucan can modulate some important biochemical and immunological properties, providing a more competent immune profile. It affects several biochemical pathways, leading to changes in serum hemoglobin, serum protein, and total hemocyte count. It also influences immunological properties such as lysozyme activity, phagocytic activity, oxidative burst activity, and phenoloxidase activity.
Pharmacokinetics
As a result, carbohydrates are absorbed more slowly, resulting in more steady blood sugar.
Result of Action
The result of Beta Glucan’s action is an enhanced immune response. It increases the functional responses of the immune system, enhancing disease resistance by increasing functional and decreasing deleterious responses.
Action Environment
Beta Glucan is an eco-friendly, biodegradable, and economical biopolymer with important roles for acquiring adaptations to mitigate climate change in crop plants. It plays a crucial role in the activation of the functional plant innate immune system by triggering the downward signaling cascade/s, resulting in the accumulation of different pathogenesis-related proteins (PR-proteins), reactive oxygen species (ROS), antioxidant defense enzymes, Ca2±influx as well as activation of the mitogen-activated protein kinase (MAPK) pathway.
Biochemical Analysis
Biochemical Properties
Beta Glucan interacts with several enzymes and proteins. It is hydrolyzed by glycoside hydrolases (GHs) into cello-oligosaccharides and glucose. Enzymes such as endo-β-1,4-glucanase (EC 3.2.1.4), exo-glucanase/cellobiohydrolase (EC 3.2.1.91), and β-glucosidase (EC 3.2.1.21) play critical roles in the digestion of glucan-like substrates.
Cellular Effects
Beta Glucan has been shown to function as a biological response modulator, promoting dendritic cell maturation, cytokine secretion, and regulating adaptive immune responses. It affects several types of immune cells, including macrophages, natural killer cells, and neutrophils, resulting in various immunological effects.
Molecular Mechanism
The molecular mechanism of Beta Glucan involves its binding to specific receptors on immune cells, triggering a cascade of immune responses. It also forms secondary structures, and the possibility of various structural forms could lead to differences in the mechanisms behind the immunomodulating activities.
Temporal Effects in Laboratory Settings
The effects of Beta Glucan can change over time in laboratory settings. Specific information on its stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.
Dosage Effects in Animal Models
The effects of Beta Glucan can vary with different dosages in animal models. For instance, Beta Glucan content in animal feeds can cause high digesta viscosity, reducing nutrient digestibility and disrupting intestinal inhabitant microbiota. This can be overcome by the proper digestion of Beta Glucan accomplished by the supplementation of exogenous beta-glucanase in animal feeds.
Metabolic Pathways
Beta Glucan is involved in various metabolic pathways. It is a part of the cell wall of fungi and yeasts and has been known for decades to have immunomodulating effects on boosting immunity against various infections.
Biological Activity
Beta-glucans are polysaccharides composed of glucose monomers linked by β-glycosidic bonds, predominantly found in the cell walls of bacteria, fungi, and cereals. They have garnered significant attention due to their diverse biological activities, particularly their immunomodulatory effects, anti-inflammatory properties, and potential therapeutic applications in various diseases. This article provides a comprehensive overview of the biological activity of beta-glucan, supported by data tables, case studies, and detailed research findings.
Sources and Structure
Beta-glucans can be derived from various sources, including:
- Yeast (e.g., Saccharomyces cerevisiae)
- Mushrooms (e.g., shiitake and reishi)
- Cereals (e.g., oats and barley)
The structure of beta-glucans varies depending on their source, influencing their biological activity. The most studied forms are (1,3)-β-glucans and (1,6)-β-glucans, which exhibit different immunological effects based on their molecular weight and conformation.
Immunomodulatory Effects
Beta-glucans are recognized as biological response modifiers (BRMs), enhancing the immune system's ability to respond to pathogens. They interact with specific receptors on immune cells, such as Dectin-1 and complement receptor 3 (CR3), leading to the activation of macrophages, neutrophils, and natural killer cells.
The binding of beta-glucans to immune receptors triggers a cascade of immune responses:
- Phagocytosis : Enhanced engulfment of pathogens by macrophages.
- Cytokine Production : Increased secretion of pro-inflammatory cytokines.
- T-cell Activation : Stimulation of adaptive immunity through dendritic cell maturation.
Case Studies
- Common Cold Prevention : A randomized controlled trial demonstrated that supplementation with yeast-derived beta-glucan reduced the incidence of symptomatic common colds by 25% compared to placebo. Participants reported fewer cold-related sleep difficulties and lower overall symptom scores (2).
- Cancer Immunotherapy : Beta-glucans have been used as adjuvants in cancer therapy. They enhance the efficacy of tumor vaccines by activating innate immune responses. In clinical studies, patients receiving beta-glucan alongside traditional therapies exhibited improved immune profiles (1).
- Gastrointestinal Health : Research indicates that beta-glucans can modulate gut microbiota composition, leading to improved metabolic health outcomes such as reduced cholesterol levels and better glycemic control (7).
Table 1: Summary of Immunomodulatory Effects of Beta-Glucan
| Source | Type | Key Biological Activity |
|---|---|---|
| Yeast | (1,3)-(1,6) | Enhances phagocytosis; reduces cold symptoms |
| Oats | (1,3) | Lowers cholesterol; improves gut health |
| Mushrooms | (1,3) | Stimulates T-cell activity; enhances tumor immunity |
Table 2: Clinical Study Results on Cold Incidence
| Study Group | Cold Incidence (%) | Symptom Score Reduction (%) | p-value |
|---|---|---|---|
| Beta-Glucan | 15.6 | 15 | 0.019 |
| Placebo | 2.0 | N/A | N/A |
Scientific Research Applications
Immune Modulation
Mechanism of Action:
Beta-glucans enhance the immune response by activating various immune cells, including macrophages, neutrophils, and natural killer cells. They interact with specific receptors on these cells, such as Dectin-1 and Toll-like receptors (TLRs), leading to an upregulation of cytokine production and enhanced phagocytosis .
Clinical Applications:
- Cancer Therapy: Beta-glucans are being investigated as adjuvants in cancer treatment. They have shown promise in enhancing the efficacy of chemotherapy by stimulating immune responses against tumors .
- Vaccine Adjuvants: Beta-glucan microparticles can serve as effective carriers for mucosal antigen delivery in oral vaccines, improving immune responses .
Metabolic Health
Cholesterol Regulation:
Beta-glucans are recognized for their ability to lower cholesterol levels. They form a gel-like substance in the gut that binds bile acids and cholesterol, facilitating their excretion . Clinical studies have demonstrated that regular consumption of beta-glucans can lead to significant reductions in LDL cholesterol levels.
Gastrointestinal Health:
As soluble dietary fibers, beta-glucans contribute to gut health by promoting the growth of beneficial gut microbiota. They can alleviate symptoms associated with gastrointestinal disorders such as irritable bowel syndrome (IBS) and enhance overall digestive health .
Agricultural Applications
Plant Growth Enhancement:
Research indicates that beta-glucans can influence plant growth and immunity. Genetic manipulation to increase beta-glucan content in crops may improve their nutritional value and resistance to pathogens .
Soil Stabilization:
Beta-glucans have been explored for their potential in geotechnical applications, such as soil stabilization. Studies show that they can enhance the shear strength of soils, making them suitable for construction purposes .
Environmental Applications
Bioremediation:
Beta-glucans can be utilized in bioremediation processes to improve the degradation of pollutants in soil and water systems. Their properties may help stimulate microbial activity necessary for the breakdown of contaminants .
Case Studies
Chemical Reactions Analysis
Oxidative Degradation Pathways
β-glucans undergo hydroxyl radical (HO- )-mediated oxidation, leading to both lytic (chain-scission) and non-lytic modifications. Key oxidation products depend on the site of radical attack (C1–C6 positions):
-
C1 oxidation : Produces gluconic acid and arabinose via Ruff degradation .
-
C5 oxidation : Generates 5-oxo-glucose (5oxoGlc) and L-threo-tetrodialdose, detectable via reductive amination with 2-aminobenzamide .
-
Non-lytic oxidation : Forms stable intrachain carbonyl groups without breaking the glucan backbone .
Table 1: Major Oxidation Products of β-Glucans
| Site of Attack | Products Detected | Chain Scission | Detection Method |
|---|---|---|---|
| C1 | Gluconic acid, arabinose | Yes | UPLC-MS/MS |
| C5 | 5oxoGlc, tetrodialdose | Yes | Reductive amination + MS |
| C2/C4 | Intrachain carbonyls | No | Enzymatic digestion + SPE |
Enzymatic Hydrolysis
β-glucans are hydrolyzed by specific enzymes, which cleave glycosidic bonds and alter molecular weight (MW):
-
Cellulase treatment : Reduces oat β-glucan MW from 1,450 kDa to 370 kDa, enhancing water solubility and bile acid binding .
-
Lichenase : Selectively cleaves β-(1→4) linkages in mixed-linkage β-glucans, producing oligosaccharides with β-(1→3)-linked reducing ends .
-
β-glucosidase : Exo-enzyme that hydrolyzes terminal glucose units, leaving oxidized oligomers intact .
Table 2: Enzymatic Hydrolysis Effects on β-Glucans
| Enzyme | Substrate | MW Reduction | Functional Outcome |
|---|---|---|---|
| Cellulase | Oat β-glucan | 1,450 → 370 kDa | Improved cholesterol binding |
| Lichenase | Mixed-linkage β-glucan | N/A | Oligosaccharides with β-(1→3) ends |
| β-glucosidase | Oxidized β-glucan | Partial | Retention of oxidized motifs |
Thermal and Irradiation-Induced Modifications
-
Thermal degradation : Autoclaving at 121°C for 6 hours solubilizes yeast β-glucan by reducing MW and disrupting tertiary structures .
-
Gamma irradiation : Doses of 10–50 kGy decrease MW by 30–70%, improving solubility and reducing viscosity .
Table 3: Impact of Physical Treatments on β-Glucans
| Treatment | Conditions | MW Change | Solubility Enhancement |
|---|---|---|---|
| Autoclaving | 121°C, 6 hours | Significant | Yes |
| Gamma rays | 10–50 kGy | 30–70% loss | Yes |
Chemical Functionalization
β-glucans are modified to enhance bioactivity and solubility:
-
Carboxymethylation : Introduces carboxymethyl groups (-CH2COOH) at hydroxyl sites, increasing water solubility .
-
Phosphorylation : Adds phosphate groups, enhancing immunomodulatory effects .
-
Sulfation : Improves anticoagulant and antiviral properties .
Table 4: Chemical Modifications and Outcomes
| Modification | Reagents Used | Key Outcome |
|---|---|---|
| Carboxymethyl | Chloroacetic acid | Solubility ↑, antioxidant activity ↑ |
| Phosphorylation | Phosphorus oxychloride | Immune activation ↑ |
| Sulfation | Sulfur trioxide | Anticoagulant activity ↑ |
Synthetic Assembly
β-1,3-glucans are synthesized enzymatically using β-1,3-glucan phosphorylase (Ta1,3BGP):
-
Temperature-dependent polymerization : At 80°C, produces chains with DP ~13.7, forming hexagonal lamellar crystals .
-
Spiral growth : Screw-dislocation mechanisms create hierarchical chiral structures .
These reactions underscore β-glucan's versatility in pharmaceutical and food applications. Structural modifications directly impact solubility, immunogenicity, and metabolic interactions, making β-glucans a focal point for tailored biopolymer design .
Comparison with Similar Compounds
Comparison of Beta-Glucan with Other Beta-Glucan Variants
Beta-glucans from different sources exhibit distinct structural and functional characteristics (Table 1).
Table 1: Comparative Analysis of Beta-Glucan Variants
Key Insights :
- Yeast-derived beta-glucans exhibit superior immune activation due to branching and higher molecular weight .
- Oat and barley beta-glucans excel in metabolic benefits (cholesterol, glycemic control) owing to solubility and viscosity .
- Fungal beta-glucans are structurally distinct and primarily relevant in antifungal drug development .
Comparison with Similar Non-Beta-Glucan Compounds
Beta-glucans are often compared to other polysaccharides with overlapping applications but divergent mechanisms (Table 2).
Table 2: Beta-Glucan vs. Structurally Similar Compounds
Key Insights :
- Arabinoxylan shares satiety-enhancing effects with beta-glucan but lacks viscosity-dependent metabolic benefits .
- Chitin and cellulose are structurally rigid, serving primarily as insoluble fibers without beta-glucan’s bioactivity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
